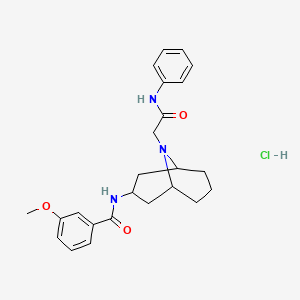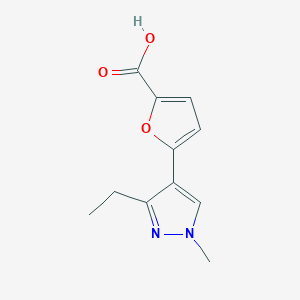
CID 6602529
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 6602529 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
CID 6602529 has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer therapies. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
CID 6602529 works by inhibiting the activity of a specific protein called p38 MAP kinase. This protein is involved in various cellular processes, including inflammation, cell differentiation, and cell death. By inhibiting the activity of p38 MAP kinase, CID 6602529 can prevent the progression of various diseases and conditions.
Biochemical and Physiological Effects:
CID 6602529 has been shown to have several biochemical and physiological effects in various studies. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CID 6602529 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CID 6602529 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It also has a high potency, meaning that it can be used in low concentrations. However, one limitation of CID 6602529 is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on CID 6602529. One area of research could focus on the development of new cancer therapies using CID 6602529. Another area of research could focus on the potential use of CID 6602529 as a treatment for neurodegenerative diseases. Additionally, future research could focus on improving the solubility of CID 6602529 in water to make it more versatile for use in lab experiments.
Conclusion:
CID 6602529 is a promising chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit the activity of p38 MAP kinase makes it a promising candidate for the development of new drugs and therapies. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to new discoveries and advancements in the field.
Méthodes De Synthèse
CID 6602529 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methyl-2-oxo-2H-chromene-8-carbaldehyde with 2-aminopyridine to form an intermediate compound. This intermediate is then reacted with a reagent such as potassium carbonate to form the final product, CID 6602529. The synthesis of CID 6602529 is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[9-(2-anilino-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl]-3-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3.ClH/c1-30-22-12-5-7-17(13-22)24(29)26-19-14-20-10-6-11-21(15-19)27(20)16-23(28)25-18-8-3-2-4-9-18;/h2-5,7-9,12-13,19-21H,6,10-11,14-16H2,1H3,(H,25,28)(H,26,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDMFIXVDWJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)

![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)


![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)